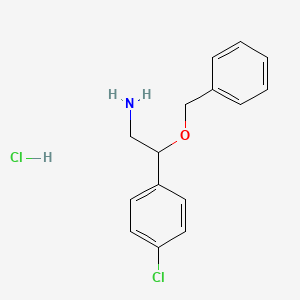

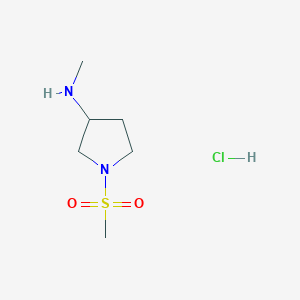

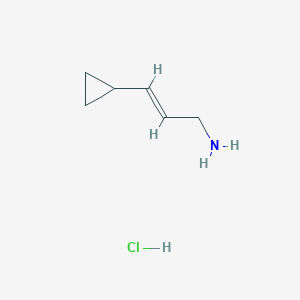

![molecular formula C7H10F3NO2 B1382607 5-Azaspiro[2.3]hexane trifluoroacetate CAS No. 1466514-80-6](/img/structure/B1382607.png)

5-Azaspiro[2.3]hexane trifluoroacetate

Vue d'ensemble

Description

5-Azaspiro[2.3]hexane trifluoroacetate, also known as 1,1-difluoro-5-azaspiro[2.3]hexane trifluoroacetic acid, is a compound with the molecular weight of 233.14 . It is a powder in physical form .

Synthesis Analysis

The synthesis of 5-azaspiro[2.3]hexane derivatives has been reported in the literature . The compound was designed and synthesized from D-serine as a novel [2.3]-spiro analogue of L-Glu . The cyclopropyl moiety was introduced by a diastereoselective rhodium-catalyzed cyclopropanation reaction .Molecular Structure Analysis

The InChI code for this compound is1S/C5H7F2N.C2HF3O2/c6-5(7)1-4(5)2-8-3-4;3-2(4,5)1(6)7/h8H,1-3H2;(H,6,7) . Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 233.14 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Diastereoselective Cycloadditions

5-Azaspiro[2.3]hexane derivatives are involved in diastereoselective cycloadditions, showcasing their utility in the synthesis of complex molecular architectures. For example, 2-Methyleneaziridines containing a stereogenic center undergo cycloadditions with tetracyanoethylene to produce diastereomeric 5-azaspiro[3.2]hexanes in moderate to good yields. The diastereoselectivity of these reactions is influenced by the nature of the N-substituent, demonstrating the compound's versatility in stereochemical control (Shipman, Ross, & Slawin, 1999).

Reactions with Iodinating Agents

Substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates and 1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates, related to 5-azaspiro structures, react with iodinating agents to produce iodinated derivatives. These reactions lead to mixtures of exo and endo isomers, indicating the compound's role in the synthesis of iodinated organic compounds with potential applications in medicinal chemistry (Molchanov et al., 2003).

Synthesis of Angular Spirocyclic Azetidines

The synthesis of novel angular azaspiro[3.3]heptanes, including 5-oxo-2-azaspiro[3.3]heptanes and their functionalized derivatives, demonstrates the application of 5-azaspiro compounds in generating new molecular frameworks. These methods are significant for drug discovery, providing a basis for the development of novel therapeutic agents (Guérot et al., 2011).

Rearrangement of Spirocyclic Epoxides

An unusual rearrangement of 1-oxa-6-azaspiro[2.5]octane derivatives leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes highlights the potential of 5-azaspiro compounds in facilitating unique synthetic transformations. This rearrangement expands the toolbox of synthetic chemists, allowing access to bicyclic structures with potential applications in pharmaceuticals (Adamovskyi et al., 2014).

Diversity-Oriented Synthesis of Azaspirocycles

The diversity-oriented synthesis of azaspirocycles from omega-unsaturated dicyclopropylmethylamines to heterocyclic 5-azaspiro[2.4]heptanes, among others, showcases the utility of 5-azaspiro compounds in generating diverse molecular scaffolds. These scaffolds are relevant for chemistry-driven drug discovery, underlining the importance of such compounds in the development of new therapeutic agents (Wipf et al., 2004).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

5-Azaspiro[2.3]hexane trifluoroacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with glutamate receptors, which are critical in the central nervous system for neurotransmission . The nature of these interactions involves binding to the receptor sites, potentially modulating their activity and influencing neurotransmitter release.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the signaling pathways associated with glutamate receptors, leading to changes in neuronal activity and synaptic plasticity . Additionally, it can alter gene expression patterns, impacting cellular responses and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. This compound has been shown to inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, leading to changes in neurotransmitter levels and receptor activity . These molecular interactions ultimately result in alterations in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular responses and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and receptor activity. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . The compound’s interactions with metabolic enzymes can lead to changes in the production and degradation of key metabolites, impacting cellular energy balance and function.

Propriétés

IUPAC Name |

5-azaspiro[2.3]hexane;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.C2HF3O2/c1-2-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQZXVXPCWHTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

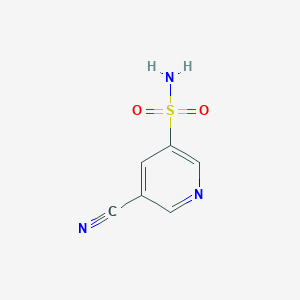

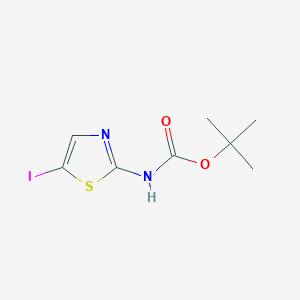

![2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1382524.png)

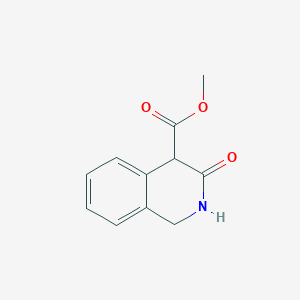

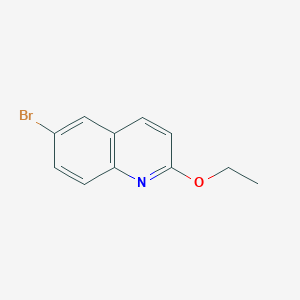

![[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1382541.png)

![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)